molecular formula C20H16BrClN2O2 B4887793 1-[2-(4-chlorophenyl)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;bromide

1-[2-(4-chlorophenyl)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;bromide

Cat. No.: B4887793
M. Wt: 431.7 g/mol
InChI Key: ZEGTVVLEXGPARA-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenyl)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;bromide is a complex organic compound with a unique structure that includes a pyridinium ring, a carboxamide group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;bromide typically involves multiple steps, starting with the preparation of the pyridinium ring and the subsequent introduction of the chlorophenyl and carboxamide groups. Common reagents used in these reactions include phenylhydrazine, cyclohexanedione, and methanesulfonic acid . The reaction conditions often involve refluxing in methanol to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chlorophenyl)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;bromide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(4-chlorophenyl)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;bromide involves its interaction with specific molecular targets within cells. It may act by binding to proteins or enzymes, thereby modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-chlorophenyl)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2.BrH/c21-17-10-8-15(9-11-17)19(24)14-23-12-4-5-16(13-23)20(25)22-18-6-2-1-3-7-18;/h1-13H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGTVVLEXGPARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C[N+](=CC=C2)CC(=O)C3=CC=C(C=C3)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-chlorophenyl)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;bromide
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1-[2-(4-chlorophenyl)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;bromide
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1-[2-(4-chlorophenyl)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;bromide
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1-[2-(4-chlorophenyl)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;bromide
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1-[2-(4-chlorophenyl)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;bromide
Reactant of Route 6
1-[2-(4-chlorophenyl)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;bromide

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